molecular formula C18H9ClF2N6S B11058676 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058676
M. Wt: 414.8 g/mol
InChI Key: GFNLYKYXIQNQSP-UHFFFAOYSA-N
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Description

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a thiadiazole ring, each substituted with various functional groups. The presence of these rings and substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Formation of the triazole ring: The pyrazole intermediate is then reacted with a suitable nitrile derivative under acidic or basic conditions to form the triazole ring.

    Formation of the thiadiazole ring: The triazole intermediate is further reacted with a thiocarbonyl compound to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.

Scientific Research Applications

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H9ClF2N6S

Molecular Weight

414.8 g/mol

IUPAC Name

6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H9ClF2N6S/c19-10-3-1-9(2-4-10)14-8-15(23-22-14)17-26-27-16(24-25-18(27)28-17)12-7-11(20)5-6-13(12)21/h1-8H,(H,22,23)

InChI Key

GFNLYKYXIQNQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=C(C=CC(=C5)F)F)Cl

Origin of Product

United States

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